4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
“4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been mentioned in the context of antitumor agents . It is part of a series of novel compounds designed and synthesized for the activation of procaspase-3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in scientific literature . For instance, two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides have been synthesized .Molecular Structure Analysis
While specific structural analysis of “this compound” is not available, it is known that the indole nucleus is present in many important synthetic drug molecules . This nucleus is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .Scientific Research Applications
Antimicrobial and Anticancer Activities
4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that certain derivatives in this class are effective against various microbial strains and cancer cell lines. For instance, derivatives like N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide were found to be particularly effective antimicrobial agents. Additionally, some compounds were more active than the standard drug carboplatin but less active than 5-fluorouracil (5-FU) against certain cancer cell lines, such as HCT116 and RAW 264.7. This indicates the potential of these compounds in the development of new antimicrobial and anticancer therapies (Kumar et al., 2014).
Biotransformation and Metabolic Pathway Analysis
The compound has been studied for its biotransformation using in vitro and in silico approaches. For example, studies on the metabolism of a novel 5-HT7 receptor antagonist, which is structurally similar to this compound, have provided insights into the metabolic pathways and potential clearance rates of such compounds. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which can significantly influence its therapeutic efficacy and safety profile (Słoczyńska et al., 2018).
Cyclooxygenase Inhibition and Anticancer Activity
Some derivatives of this compound have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key target in the treatment of various inflammatory conditions and certain types of cancer. The introduction of a fluorine atom into these compounds has been shown to enhance COX-2 selectivity and potency, making them potential candidates for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Future Directions
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a crucial role in various biological activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been shown to affect pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. It has shown inhibitory effects on carbonic anhydrase (CA) isoforms (hCAI, II, IX, and XII), and protein kinases . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins, potentially altering their function .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to have an antiproliferative effect in vitro against NCI-60 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of carbonic anhydrase and various protein kinases, which could lead to changes in cellular signaling and gene expression .
Metabolic Pathways
It is known to interact with carbonic anhydrase and various protein kinases
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNESHRPSQNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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